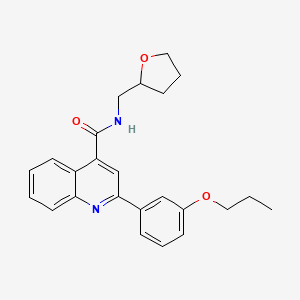
2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as PPFQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPFQ belongs to the class of quinolinecarboxamide compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves the inhibition of multiple signaling pathways that are involved in cell proliferation, survival, and metastasis. This compound has been found to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are commonly dysregulated in cancer cells. This compound also inhibits the replication of viruses by targeting viral proteins and enzymes, such as the RNA-dependent RNA polymerase of Zika virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of viral replication, and antibacterial activity against Gram-positive bacteria. This compound has also been found to exhibit low toxicity to normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments include its potent anticancer, antiviral, and antimicrobial properties, low toxicity to normal cells, and its ability to inhibit multiple signaling pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost of synthesis.
Direcciones Futuras
There are several future directions for research on 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, including the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the identification of its molecular targets and mechanisms of action. Future research could also explore the potential of this compound as a combination therapy with other anticancer drugs or as a prophylactic agent against viral infections.
Aplicaciones Científicas De Investigación
2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been found to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, this compound has also been found to exhibit antiviral and antimicrobial properties. Studies have shown that this compound inhibits the replication of several viruses, including Zika virus, influenza A virus, and herpes simplex virus. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-12-28-18-8-5-7-17(14-18)23-15-21(20-10-3-4-11-22(20)26-23)24(27)25-16-19-9-6-13-29-19/h3-5,7-8,10-11,14-15,19H,2,6,9,12-13,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOIUDHLNQMMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






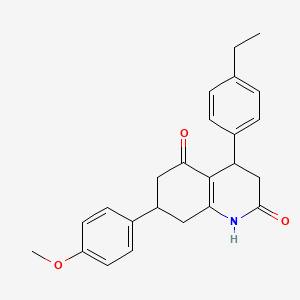
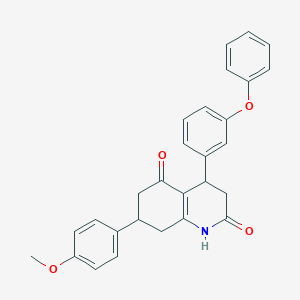

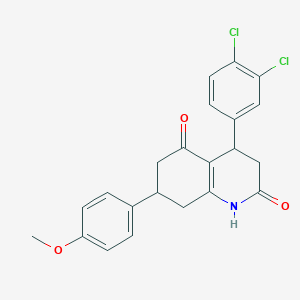
![7-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263468.png)
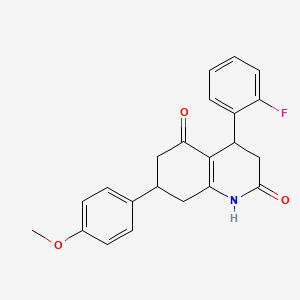
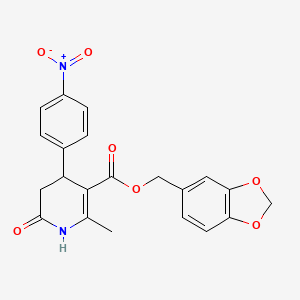
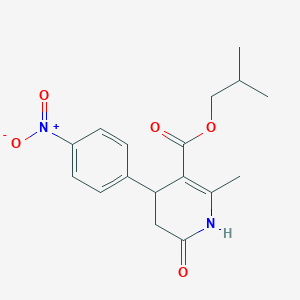
![3-(4-fluorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4263515.png)
![N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)